BenchChemオンラインストアへようこそ!

4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one

TRPA1 antagonist pain inflammation

4-(2-Fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one (CAS 691873-13-9, C₁₇H₁₁FN₂OS, MW 310.35) belongs to the tricyclic 3,4-dihydropyrimidine-2-thione chemotype, a class established as potent antagonists of the transient receptor potential ankyrin-1 (TRPA1) channel. This compound features a fused indeno[1,2-d]pyrimidine core with a 2-thioxo group and an ortho-fluorophenyl substituent at the 4-position, placing it within a structure–activity series that has yielded antagonists with potencies near 10 nM for both rat and human TRPA1 receptors.

Molecular Formula C17H11FN2OS
Molecular Weight 310.35
CAS No. 691873-13-9
Cat. No. B2655466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one
CAS691873-13-9
Molecular FormulaC17H11FN2OS
Molecular Weight310.35
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=S)N2)F
InChIInChI=1S/C17H11FN2OS/c18-12-8-4-3-7-11(12)15-13-14(19-17(22)20-15)9-5-1-2-6-10(9)16(13)21/h1-8,15H,(H2,19,20,22)
InChIKeyBOBUEKYDHRZMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one (CAS 691873-13-9): Core Chemical Identity and In-Class Positioning for TRPA1-Focused Procurement


4-(2-Fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one (CAS 691873-13-9, C₁₇H₁₁FN₂OS, MW 310.35) belongs to the tricyclic 3,4-dihydropyrimidine-2-thione chemotype, a class established as potent antagonists of the transient receptor potential ankyrin-1 (TRPA1) channel [1]. This compound features a fused indeno[1,2-d]pyrimidine core with a 2-thioxo group and an ortho-fluorophenyl substituent at the 4-position, placing it within a structure–activity series that has yielded antagonists with potencies near 10 nM for both rat and human TRPA1 receptors [1]. Commercially available material meeting ≥98% purity (NLT 98%) under ISO-certified quality systems supports its use in pharmaceutical R&D and quality control workflows .

Why 4-Aryl Substituent Choice in 2-Thioxo-Indeno[1,2-d]pyrimidin-5-ones Is Not Interchangeable: The Procurement Case for 691873-13-9


In the tricyclic 3,4-dihydropyrimidine-2-thione class, the 4-aryl substituent is a primary determinant of both TRPA1 inhibitory potency and functional selectivity [1]. Published data demonstrate that swapping the 4-phenyl ring for ortho-fluorophenyl, para-methylphenyl, or para-chlorophenyl produces divergent IC₅₀ values spanning over two orders of magnitude, ranging from approximately 2.7 µM to >29 µM in the same rat TRPA1 calcium-influx assay [2][3]. Additionally, certain 4-substituted analogs exhibit agonist activity (EC₅₀ 200 nM–16.3 µM at rat TRPA1), indicating that functional outcome—antagonism versus agonism—is exquisitely sensitive to the electronic and steric properties of the 4-aryl group [3][4]. Therefore, treating compounds within this subclass as functionally or quantitatively equivalent is not supported by the available pharmacological evidence; the ortho-fluorophenyl variant (691873-13-9) must be evaluated on its own specific data profile.

Quantitative Differentiation Evidence for 4-(2-Fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one (691873-13-9) vs. Closest Structural Analogs


TRPA1 Antagonist IC₅₀ of 4-(2-Fluorophenyl)- vs. 4-(4-Methylphenyl)- vs. 4-(4-Chlorophenyl)-2-thioxo Analogs in Rat TRPA1 Calcium-Influx Assay

In the same rat TRPA1 HEK293 cell-based assay measuring inhibition of allyl isothiocyanate (AITC)-stimulated intracellular Ca²⁺ increase, 4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one (691873-13-9) exhibits an IC₅₀ of 5.5 µM [1]. By comparison, the 4-(4-methylphenyl) analog (CAS 60477-76-1) shows an IC₅₀ of 2.7 µM under identical conditions, representing an approximately 2-fold greater potency [2]. This quantitative difference is meaningful when selecting a tool compound with a specific potency window for SAR expansion or selectivity screening against other TRP channels.

TRPA1 antagonist pain inflammation calcium influx

Functional Selectivity: Antagonist vs. Agonist Profile of 4-(2-Fluorophenyl)-2-thioxo vs. 4-(4-Chlorophenyl)-2-thioxo Indeno[1,2-d]pyrimidin-5-one at Rat TRPA1

The 4-(2-fluorophenyl) analog functions as a TRPA1 antagonist (IC₅₀ = 5.5 µM) in the AITC-stimulated Ca²⁺ influx assay [1]. In contrast, the 4-(4-chlorophenyl) analog (CAS 60477-75-0) has been characterized as a TRPA1 agonist with an EC₅₀ of 200 nM in the recombinant rat TRPA1 HEK293 calcium-influx assay [2]. This represents a fundamental qualitative difference in functional activity and an approximately 27.5-fold quantitative difference in potency at the same receptor, underscoring that substitution at the para vs. ortho position with different halogens can invert the pharmacological mode of action from antagonism to agonism.

TRPA1 agonist functional selectivity calcium flux

Class-Level Evidence: Anti-Inflammatory Efficacy of Indeno[1,2-d]pyrimidine Derivatives in the Carrageenan-Induced Rat Paw Edema Model

Although no direct in vivo data are available specifically for 691873-13-9, indeno[1,2-d]pyrimidine derivatives—including 2-amino-substituted variants—have been evaluated in the carrageenan-induced rat paw edema model [1]. Compounds A1, A6, A7, and A12 from this class demonstrated anti-inflammatory activity of 79.33–81.33% inhibition of paw edema, comparable to the standard drug diclofenac sodium (85.33%) [1]. Several derivatives also showed a lower ulcer index than diclofenac, suggesting a potentially improved gastrointestinal safety profile that may extend across the indenopyrimidine scaffold [1]. Molecular docking studies further indicated favorable binding poses within the COX-2 active site [1]. While these data are not directly measured for 691873-13-9, they establish a class-level anti-inflammatory potential that supports its consideration in inflammation-focused research programs.

anti-inflammatory COX-2 ulcerogenicity in vivo

Synthetic Accessibility via the Biginelli Reaction: Modular One-Pot Assembly of the Indeno[1,2-d]pyrimidine-2-thione Scaffold

Members of the 4-aryl-2-thioxo-indeno[1,2-d]pyrimidin-5-one series are accessible through a Biginelli-type multicomponent reaction of 2H-indene-1,3-dione, thiourea, and the corresponding aromatic aldehyde (e.g., 2-fluorobenzaldehyde) under solvent-free conditions at 80 °C using p-dodecylbenzenesulfonic acid as a recyclable catalyst [1]. This methodology, reported to deliver products in good to excellent yields across the series, provides a reproducible and scalable synthetic entry point [1]. 4-(2-Fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one (691873-13-9) is commercially supplied with purity ≥98% (NLT 98%), confirmed by HRMS exact mass measurement (calcd m/z 310.0576, found 310.0577), ensuring structural fidelity for downstream assays .

Biginelli reaction multicomponent synthesis catalysis yield

Divergent Potency Across 4-Aryl Substitution: Quantitative Rank-Order of Antagonist IC₅₀ Values for Three 2-Thioxo-Indeno[1,2-d]pyrimidin-5-one Analogs at Rat TRPA1

A rank-order comparison based on BindingDB/ChEMBL-curated data from the same assay system reveals the following antagonist IC₅₀ values at rat TRPA1: 4-(4-methylphenyl)-2-thioxo analog = 2.7 µM [1]; 4-(2-fluorophenyl)-2-thioxo analog (691873-13-9) = 5.5 µM [2]; 4-(4-chlorophenyl)-2-thioxo analog = not directly reported as antagonist at identical conditions but exhibits agonist EC₅₀ of 200 nM [3]. The 4-(4-methylphenyl) substitution confers approximately 2-fold greater antagonist potency than 4-(2-fluorophenyl), a differential attributable to electronic and steric effects of the ortho-fluorine substituent. This gradient confirms that no single analog can represent the entire series, and procurement decisions should be guided by the specific potency profile required for the experimental context.

structure–activity relationship TRPA1 Biginelli halogen effect

Evidence-Backed Application Scenarios for Procuring 4-(2-Fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one (691873-13-9)


TRPA1 Antagonist SAR Expansion with Defined Potency Window

With a confirmed rat TRPA1 antagonist IC₅₀ of 5.5 µM , 691873-13-9 serves as a mid-potency reference compound for structure–activity relationship (SAR) campaigns exploring the 4-aryl substituent space of the indeno[1,2-d]pyrimidine-2-thione scaffold. Its 2-fold lower potency relative to the 4-methylphenyl analog (IC₅₀ = 2.7 µM) provides a calibrated starting point for iterative optimization toward the ~10 nM potency benchmark achieved by advanced leads in this series .

Functional Selectivity Screening: Antagonist-Only TRPA1 Tool Compound

Because the 4-(4-chlorophenyl) analog acts as a potent TRPA1 agonist (EC₅₀ = 200 nM) while 691873-13-9 exhibits only antagonist activity (IC₅₀ = 5.5 µM) , this compound is the appropriate selection for assay development and screening campaigns where TRPA1 agonism must be rigorously excluded. This functional purity reduces the risk of confounding dual pharmacology in high-throughput screening (HTS) hit validation and secondary pharmacology profiling.

Anti-Inflammatory Lead Identification via Indenopyrimidine Scaffold Hopping

Class-level evidence demonstrates that indeno[1,2-d]pyrimidine derivatives achieve 79.33–81.33% inhibition in the carrageenan-induced rat paw edema model, comparable to diclofenac sodium (85.33%), with select analogs exhibiting reduced ulcerogenicity . Procuring 691873-13-9 enables scaffold-hopping experiments that combine the TRPA1 antagonist pharmacophore with the anti-inflammatory indenopyrimidine core, potentially addressing pain and inflammation through a dual mechanistic hypothesis.

Medicinal Chemistry Starting Material for Biginelli-Derived Focused Libraries

The modular Biginelli-type synthesis enables rapid diversification of the 4-aryl position starting from 2-fluorobenzaldehyde . With commercial availability at ≥98% purity and HRMS-confirmed identity , 691873-13-9 can serve as both a characterized reference standard for analytical method development (HPLC, LC-MS) and as a purified building block for generating focused compound libraries targeting TRPA1 and related ion channels.

Quote Request

Request a Quote for 4-(2-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.